Seladelpar sodium salt
Overview
Description
This compound has shown significant promise in the treatment of metabolic diseases, including dyslipidemia, type 2 diabetes, and non-alcoholic steatohepatitis (NASH) . MBX-8025 sodium salt is characterized by its high selectivity for PPARδ over PPARα and PPARγ, making it a valuable tool in metabolic research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MBX-8025 sodium salt involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the core structure: The synthesis begins with the preparation of the core phenoxyacetic acid structure.
Functional group modifications: The core structure is then modified by introducing ethoxy, trifluoromethyl, and thioether groups.
Final conversion to sodium salt: The final step involves converting the compound to its sodium salt form by reacting it with sodium hydroxide
Industrial Production Methods
Industrial production of MBX-8025 sodium salt follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
MBX-8025 sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group.
Reduction: Reduction reactions can occur at the phenoxyacetic acid moiety.
Substitution: Substitution reactions are possible at the aromatic rings, particularly involving the trifluoromethyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures, inert atmospheres, and specific solvents like acetonitrile and dimethyl sulfoxide (DMSO) .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced phenoxyacetic acids, and substituted aromatic compounds. These products are often analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structures .
Scientific Research Applications
MBX-8025 sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study PPARδ activation and its effects on lipid metabolism.
Biology: Investigated for its role in regulating gene expression related to metabolic pathways.
Medicine: Explored as a potential therapeutic agent for metabolic diseases such as dyslipidemia, type 2 diabetes, and NASH.
Industry: Utilized in the development of new drugs targeting metabolic disorders .
Mechanism of Action
MBX-8025 sodium salt exerts its effects by selectively activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Upon activation, PPARδ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific response elements in the DNA, leading to the transcription of target genes. This results in improved lipid profiles, reduced inflammation, and enhanced insulin sensitivity .
Comparison with Similar Compounds
Similar Compounds
GW501516: Another PPARδ agonist with similar metabolic effects but different chemical structure.
Elafibranor: A dual PPARα/δ agonist with broader metabolic effects.
Pioglitazone: A PPARγ agonist used in the treatment of type 2 diabetes.
Uniqueness of MBX-8025 Sodium Salt
MBX-8025 sodium salt is unique due to its high selectivity for PPARδ over other PPAR isoforms, making it a more targeted therapeutic agent with potentially fewer side effects. Its ability to improve multiple metabolic parameters, including lipid profiles and insulin sensitivity, sets it apart from other compounds .
Properties
IUPAC Name |
sodium;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3O5S.Na/c1-3-27-17(11-28-16-6-4-15(5-7-16)21(22,23)24)13-30-18-8-9-19(14(2)10-18)29-12-20(25)26;/h4-10,17H,3,11-13H2,1-2H3,(H,25,26);/q;+1/p-1/t17-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAXFCPCOXDEHC-UNTBIKODSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)[O-])C.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H](COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)[O-])C.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NaO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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